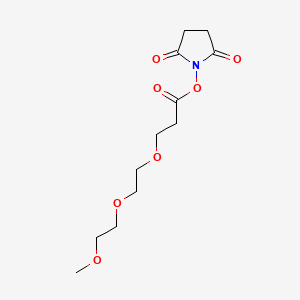

m-PEG3-NHS ester

Description

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-(2-methoxyethoxy)ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO7/c1-17-6-7-19-9-8-18-5-4-12(16)20-13-10(14)2-3-11(13)15/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCOYHPJUNAABD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Application of m-PEG3-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester (m-PEG3-NHS ester), a widely used reagent in bioconjugation. It is designed for researchers, scientists, and professionals in drug development, offering detailed insights into its core applications, chemical properties, and experimental protocols. The guide emphasizes quantitative data, detailed methodologies, and visual representations of key processes to facilitate a deeper understanding and practical application of this versatile crosslinker.

Core Applications of this compound

This compound is a PEGylation reagent utilized to covalently attach a short, hydrophilic polyethylene glycol (PEG) spacer to biomolecules.[1][2] The primary application of this reagent lies in bioconjugation, where it modifies proteins, peptides, antibodies, oligonucleotides, and other molecules containing primary amine groups.[1][3]

The principal benefits of modifying biomolecules with this compound include:

-

Enhanced Solubility: The hydrophilic PEG spacer significantly increases the aqueous solubility of the target molecule.[1]

-

Improved Stability: PEGylation can enhance the thermal and long-term stability of proteins.

-

Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on a protein's surface, reducing its potential to elicit an immune response.

-

Improved Pharmacokinetics: For therapeutic proteins and nanoparticles, PEGylation increases the hydrodynamic volume, which in turn reduces renal clearance and prolongs circulation half-life. This leads to less frequent dosing regimens.

-

Surface Modification: It is used to modify the surface of nanoparticles and drug delivery systems to improve their biocompatibility, prolong circulation time, and enable targeted delivery.

The Chemistry of this compound Conjugation

The core of this compound's functionality lies in the reactivity of the N-hydroxysuccinimidyl (NHS) ester group towards primary amines (-NH₂). This reaction forms a stable and covalent amide bond.

The Primary Reaction: Amide Bond Formation

NHS esters react with primary amines, such as the N-terminal α-amine of a polypeptide chain or the ε-amine of lysine residues, in a nucleophilic acyl substitution reaction. The reaction is most efficient under neutral to slightly alkaline conditions (pH 7.2 to 9). The process releases N-hydroxysuccinimide (NHS) as a byproduct.

The Competing Reaction: Hydrolysis

A critical factor in any NHS ester conjugation is the competing hydrolysis reaction, where the NHS ester reacts with water. This reaction cleaves the ester, regenerating the original carboxyl group and rendering the reagent inactive. The rate of hydrolysis is highly dependent on pH and temperature. As the pH increases, the rate of hydrolysis accelerates significantly, which can reduce the efficiency of the conjugation reaction.

Quantitative Data for Reaction Optimization

Optimizing the conditions for PEGylation is crucial for achieving a high yield of the desired conjugate while minimizing side reactions. Several key parameters must be considered, including pH, temperature, reaction time, and molar ratios.

Stability of NHS Esters: The Impact of pH and Temperature

The stability of the NHS ester is paramount for successful conjugation. The following table summarizes the half-life of NHS esters under various conditions. This data is critical for planning the timing of experiments, as the reagent must be used promptly after being reconstituted in an aqueous buffer.

| pH | Temperature | Half-life of NHS Ester | Reference(s) |

| 7.0 | 0°C | 4 - 5 hours | |

| 8.0 | Room Temp. | 210 minutes | |

| 8.5 | Room Temp. | 180 minutes | |

| 8.6 | 4°C | 10 minutes | |

| 9.0 | Room Temp. | 125 minutes |

Table 1: Hydrolysis half-life of NHS esters at different pH values and temperatures.

Recommended Reaction Parameters

The optimal conditions can vary depending on the specific biomolecule being modified. However, general guidelines provide a strong starting point for protocol development.

| Parameter | Recommended Range/Value | Rationale & Notes | Reference(s) |

| Reaction pH | 7.2 - 8.5 | Balances the reactivity of primary amines (which increases with pH) and the rate of NHS ester hydrolysis (which also increases with pH). The optimal pH for many proteins is 8.3-8.5. | |

| Reaction Temperature | 4°C to Room Temperature (approx. 20-25°C) | Lower temperatures (4°C) can be used to slow down hydrolysis and are preferable for sensitive biomolecules, though reaction times may need to be extended. | |

| Reaction Time | 30 minutes to 4 hours | The duration depends on the temperature, pH, and concentration of reactants. Reactions at room temperature are often complete within 30-60 minutes. | |

| Molar Excess of PEG Reagent | 10- to 50-fold molar excess over the target biomolecule | A significant molar excess drives the reaction towards completion. For mono-PEGylation, a smaller excess (e.g., 8-fold) may be optimal. | |

| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve conjugation efficiency by favoring the bimolecular reaction over the hydrolysis of the NHS ester. |

Table 2: General starting parameters for bioconjugation with this compound.

Detailed Experimental Protocols

This section provides a generalized, step-by-step protocol for the conjugation of this compound to a protein.

Materials and Reagents

-

Protein Sample: Purified protein containing primary amines, dissolved in an amine-free buffer.

-

This compound: Stored at -20°C with a desiccant.

-

Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS) at pH 7.2-7.5, or Borate Buffer at pH 8.0-8.5. Crucially, avoid buffers containing primary amines like Tris or glycine, as they will compete in the reaction.

-

Organic Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) of high quality.

-

Quenching Buffer (Optional): 1M Tris-HCl, pH 7.5, or 1M Glycine to stop the reaction.

-

Purification System: Desalting column (e.g., Sephadex G-25) or dialysis cassette for removing excess, unreacted PEG reagent.

Experimental Workflow

Step-by-Step Procedure

-

Preparation of Protein Sample:

-

Ensure the protein sample is in an appropriate amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5).

-

If the protein is in an incompatible buffer (like Tris), exchange it using a desalting column or dialysis.

-

Adjust the protein concentration to be within the 1-10 mg/mL range.

-

-

Preparation of this compound Solution:

-

Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.

-

Immediately before use, dissolve the required amount of this compound in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

-

Note: Do not prepare stock solutions for storage, as the NHS ester will hydrolyze over time.

-

-

Conjugation Reaction:

-

Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. A 20-fold molar excess is a common starting point.

-

Ensure the final concentration of the organic solvent (DMSO/DMF) in the reaction mixture is low (typically <10%) to avoid protein denaturation.

-

Incubate the reaction mixture. Common conditions are 30-60 minutes at room temperature or 2-4 hours at 4°C.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, add a quenching buffer such as Tris or glycine to a final concentration of 20-50 mM. This will consume any unreacted this compound.

-

-

Purification of the PEGylated Protein:

-

Remove excess, unreacted this compound and the NHS byproduct from the reaction mixture.

-

This is typically achieved using a desalting column or by dialyzing the sample against an appropriate buffer.

-

-

Analysis and Storage:

-

Confirm the success of the PEGylation using analytical techniques such as SDS-PAGE (which will show a shift in molecular weight), HPLC, or mass spectrometry.

-

Store the purified PEGylated protein under conditions appropriate for the unmodified protein.

-

Conclusion

This compound is a powerful and versatile tool for the modification of biomolecules. Its ability to enhance solubility, stability, and pharmacokinetic profiles makes it invaluable in drug development and various research applications. A thorough understanding of its reaction chemistry, particularly the competition between aminolysis and hydrolysis, is essential for successful conjugation. By carefully controlling key experimental parameters such as pH, temperature, and molar ratios, researchers can optimize their PEGylation protocols to achieve high yields of well-defined bioconjugates. The protocols and data presented in this guide serve as a comprehensive resource for the effective application of this compound in the laboratory.

References

An In-depth Technical Guide to m-PEG3-NHS Ester: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of m-PEG3-NHS ester, a key reagent in the field of bioconjugation. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this crosslinker in their experimental designs.

Core Concepts: Chemical Structure and Properties

This compound, or methoxy(polyethylene glycol)3-N-hydroxysuccinimidyl ester, is a heterobifunctional crosslinking reagent. Its structure consists of a methoxy-terminated triethylene glycol (PEG3) spacer arm coupled to an N-hydroxysuccinimide (NHS) ester functional group. This unique architecture imparts desirable characteristics for the modification of biomolecules.

The hydrophilic polyethylene glycol chain enhances the solubility of the modified molecule in aqueous solutions, which can be particularly beneficial for poorly soluble proteins or peptides. The NHS ester provides a reactive handle for the covalent attachment to primary amines (-NH2) present on biomolecules, such as the side chain of lysine residues or the N-terminus of proteins.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for handling, storage, and application of the reagent.

| Property | Value | Source |

| Chemical Formula | C12H19NO7 | [1] |

| Molecular Weight | 289.28 g/mol | [2] |

| Appearance | White to off-white solid or viscous liquid | [3] |

| Purity | Typically >95% | [3] |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents (e.g., DCM) | [1] |

| Storage Conditions | Store at -20°C, desiccated |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the methoxy group protons, the ethylene glycol repeating unit protons, and the protons of the N-hydroxysuccinimide ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with potential fragmentation patterns.

Reactivity and Stability: The Chemistry of Bioconjugation

The utility of this compound lies in the reactivity of its NHS ester group towards primary amines. This reaction forms a stable amide bond, effectively linking the PEG moiety to the target molecule. However, the NHS ester is also susceptible to hydrolysis in aqueous environments, a competing reaction that must be managed for successful conjugation.

Reaction with Primary Amines

The primary reaction pathway involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide.

The rate of this reaction is highly dependent on the pH of the reaction buffer. The optimal pH range for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5. At lower pH values, the amine is protonated and less nucleophilic, slowing the reaction rate. At higher pH values, the rate of hydrolysis of the NHS ester increases significantly.

Hydrolysis of the NHS Ester

In aqueous solutions, the NHS ester can react with water, leading to its hydrolysis and the formation of an unreactive carboxylic acid. This process renders the m-PEG3 reagent incapable of reacting with the target amine.

The rate of hydrolysis is highly pH-dependent. The half-life of an NHS ester can range from hours at pH 7 to minutes at pH 8.6. This underscores the importance of performing conjugation reactions promptly after preparing the reagent solution and carefully controlling the pH.

Factors Affecting PEGylation Efficiency

The success of a PEGylation reaction is a balance between the desired amidation reaction and the competing hydrolysis. The following diagram illustrates the key factors influencing this process.

Experimental Protocols: A Practical Guide

This section provides a detailed protocol for the conjugation of this compound to a model protein, Bovine Serum Albumin (BSA), followed by purification and characterization of the resulting PEGylated conjugate.

General Workflow for Protein PEGylation

The overall process of protein PEGylation with this compound can be summarized in the following workflow:

Detailed Protocol for PEGylation of Bovine Serum Albumin (BSA)

Materials:

-

Bovine Serum Albumin (BSA)

-

This compound

-

Phosphate-buffered saline (PBS), 0.1 M, pH 7.4

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

-

Bradford protein assay reagent

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of BSA Solution:

-

Dissolve BSA in PBS (pH 7.4) to a final concentration of 10 mg/mL.

-

-

Preparation of this compound Solution:

-

Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

-

Note: NHS esters are moisture-sensitive. Equilibrate the reagent vial to room temperature before opening to prevent condensation.

-

-

Conjugation Reaction:

-

Add a 20-fold molar excess of the this compound solution to the BSA solution.

-

Gently mix the reaction mixture and incubate for 1 hour at room temperature or 2 hours at 4°C.

-

-

Purification of PEGylated BSA:

-

Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS (pH 7.4).

-

Apply the reaction mixture to the column.

-

Elute the protein with PBS and collect fractions.

-

Monitor the protein concentration in the fractions using a Bradford assay or by measuring absorbance at 280 nm.

-

Pool the fractions containing the PEGylated BSA.

-

Characterization of PEGylated BSA

1. Determination of Protein Concentration:

-

Measure the protein concentration of the purified PEGylated BSA solution using the Bradford assay, with unmodified BSA as a standard.

2. Determination of the Degree of PEGylation:

-

SDS-PAGE: Analyze the unmodified BSA and the purified PEGylated BSA by SDS-PAGE. The PEGylated BSA will exhibit a higher apparent molecular weight than the unmodified BSA. The extent of the molecular weight shift can provide a qualitative indication of the degree of PEGylation.

-

Mass Spectrometry: For a more precise determination of the degree of PEGylation, matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry can be used. The mass spectrum will show a distribution of peaks corresponding to BSA molecules with different numbers of attached PEG chains.

-

NMR Spectroscopy: Proton NMR (¹H NMR) can be used to quantify the degree of PEGylation by comparing the integral of the PEG-specific peaks to the integral of protein-specific peaks.

Conclusion

This compound is a valuable tool for the modification of biomolecules, offering a balance of reactivity, hydrophilicity, and a defined spacer length. By understanding its chemical properties and carefully controlling the reaction conditions, researchers can effectively utilize this reagent to enhance the therapeutic potential and research applications of proteins, peptides, and other amine-containing molecules. The protocols and information provided in this guide serve as a starting point for the successful implementation of this compound in various bioconjugation strategies.

References

An In-depth Technical Guide to the Mechanism of Action of m-PEG3-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of m-PEG3-NHS ester, a widely used reagent in bioconjugation. It delves into the underlying chemistry, reaction kinetics, and practical considerations for its application in modifying proteins, peptides, and other biomolecules. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this versatile tool.

Core Mechanism of Action

The this compound is a heterobifunctional crosslinker composed of two key functional moieties: a methoxy-terminated polyethylene glycol (m-PEG) chain with three ethylene glycol units, and an N-hydroxysuccinimide (NHS) ester.[1] Its mechanism of action is centered on the highly efficient and selective reaction of the NHS ester with primary amines to form stable amide bonds.[2]

The Role of the NHS Ester

The N-hydroxysuccinimide ester is a highly reactive group that readily undergoes nucleophilic acyl substitution with primary amines (-NH2), such as those found on the ε-amino group of lysine residues and the N-terminus of proteins.[3] The reaction proceeds optimally in a pH range of 7.2 to 8.5.[4] Below this range, the primary amines are largely protonated (-NH3+), rendering them poor nucleophiles. Above this range, the competing hydrolysis reaction of the NHS ester accelerates significantly. The reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.

The Function of the m-PEG3 Moiety

The methoxy-polyethylene glycol (m-PEG) component is a short, hydrophilic spacer. The covalent attachment of PEG chains to a biomolecule, a process known as PEGylation, can impart several beneficial properties. Even short PEG chains can increase the hydrodynamic radius of a molecule, which can lead to:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain improves the solubility of the conjugated molecule in aqueous media.

-

Improved Stability: PEGylation can protect the biomolecule from proteolytic degradation and increase its overall stability.

-

Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of the biomolecule, reducing its recognition by the immune system.

-

Altered Pharmacokinetics: By increasing the size of the molecule, PEGylation can reduce renal clearance, thereby extending its circulation half-life.

The choice of a short PEG chain, such as in this compound, offers a compromise between these benefits and the potential for steric hindrance, which can sometimes negatively impact the biological activity of the modified molecule.

Reaction Kinetics and Competing Reactions

The efficiency of conjugation with this compound is determined by the interplay between the desired aminolysis (reaction with amines) and the competing hydrolysis of the NHS ester.

Aminolysis vs. Hydrolysis

In an aqueous environment, water molecules can also act as nucleophiles and attack the NHS ester, leading to its hydrolysis. This results in the formation of an unreactive carboxylic acid and the release of NHS, rendering the reagent incapable of conjugation. The rate of hydrolysis is highly dependent on pH and temperature.

Quantitative Data

| PEG NHS Ester Type | Half-life (minutes) at pH 8, 25°C |

| Succinimidyl Valerate (SVA) | 33.6 |

| Succinimidyl Butanoate (SBA) | 23.3 |

| Succinimidyl Carbonate (SC) | 20.4 |

| Succinimidyl Propionate (SPA) | 16.5 |

| Succinimidyl Succinate (SS) | 9.8 |

| mPEG2-NHS | 4.9 |

| Succinimidyl Succinamide (SSA) | 3.2 |

| Succinimidyl Carboxymethylated (SCM) | 0.75 |

| Data from Laysan Bio, Inc. |

This table demonstrates that the structure of the linker arm significantly influences the stability of the NHS ester. Generally, a shorter half-life indicates higher reactivity. The half-life typically triples when the pH is lowered by one unit.

The pH of the reaction buffer is a critical parameter. A study on the PEGylation of bovine lactoferrin with branched PEG-NHS esters highlighted the dramatic effect of pH on reaction time and hydrolysis.

| pH | Reaction Time to Steady State | Hydrolysis Half-life of PEG-NHS |

| 7.4 | ~ 2 hours | > 120 minutes |

| 9.0 | ~ 10 minutes | < 9 minutes |

| Adapted from a study on the PEGylation of bovine lactoferrin. |

Impact on Biological Systems: A Case Study on Cytokine Signaling

The conjugation of this compound to a biomolecule can alter its interaction with biological systems. A notable example is the modulation of the immune response by PEGylated host defense peptides (HDPs). A study on the HDP IDR1018 showed that conjugation with a short-chain PEG (PEG6) altered its ability to induce and suppress cytokine and chemokine release from human peripheral blood mononuclear cells (PBMCs).

While the PEGylated peptide showed a partial reduction in its direct antimicrobial activity, it retained its immunomodulatory properties. Specifically, it was shown to influence the release of key signaling molecules like Monocyte Chemoattractant Protein-1 (MCP-1), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 Receptor Antagonist (IL-1RA). This illustrates that even a small PEG modification can shift the biological activity of a peptide, which has significant implications for drug development.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

General Protocol for Protein Conjugation with this compound

This protocol is a general guideline for the conjugation of a protein with this compound. Optimization may be required for specific proteins.

Materials:

-

Protein of interest

-

This compound

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Desalting column or dialysis cassette for purification

-

Reaction vessels

-

Stirring equipment

Procedure:

-

Protein Preparation:

-

If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or a desalting column.

-

Adjust the protein concentration to 1-10 mg/mL in the amine-free buffer.

-

-

This compound Solution Preparation:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mM. Do not prepare stock solutions for storage as the NHS ester is susceptible to hydrolysis.

-

-

Conjugation Reaction:

-

Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution while gently stirring. The optimal molar excess should be determined empirically.

-

Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.

-

Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM.

-

Incubate for 15-30 minutes at room temperature. This will react with any unreacted NHS ester.

-

-

Purification:

-

Remove the unreacted this compound and byproducts from the PEGylated protein using a desalting column or by dialysis against a suitable buffer.

-

Characterization of PEGylated Protein by Mass Spectrometry

Mass spectrometry is a crucial tool for confirming the successful conjugation and determining the degree of PEGylation.

Instrumentation:

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) Mass Spectrometer.

General Workflow:

Procedure for MALDI-TOF Analysis:

-

Sample Preparation:

-

Mix the purified conjugate solution with a suitable MALDI matrix (e.g., sinapinic acid for proteins).

-

Spot the mixture onto the MALDI target plate and allow it to dry.

-

-

MS Analysis:

-

Acquire the mass spectrum in the appropriate mass range.

-

-

Data Analysis:

-

Compare the mass spectrum of the PEGylated protein to that of the unmodified protein.

-

The mass of the PEGylated protein will be increased by multiples of the mass of the m-PEG3 moiety.

-

The distribution of peaks will indicate the heterogeneity of the PEGylation (i.e., the presence of mono-, di-, tri-PEGylated species, etc.).

-

Conclusion

The this compound is a powerful tool for the targeted modification of biomolecules. Its mechanism of action, based on the reliable reaction of NHS esters with primary amines, allows for the covalent attachment of a short, hydrophilic PEG chain. This modification can enhance the solubility, stability, and pharmacokinetic properties of the target molecule. A thorough understanding of the reaction kinetics, particularly the competing hydrolysis reaction, and careful optimization of reaction conditions are crucial for achieving efficient and reproducible conjugation. The ability to characterize the resulting conjugates by techniques such as mass spectrometry is essential for quality control and for understanding the impact of PEGylation on the biological function of the modified molecule.

References

An In-depth Technical Guide to m-PEG3-NHS Ester for Nanoparticle Functionalization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-3-N-hydroxysuccinimidyl ester (m-PEG3-NHS ester), a short, hydrophilic, amine-reactive linker critical for the surface functionalization of nanoparticles. We will delve into its chemical properties, reaction mechanisms, detailed experimental protocols, and the impact of PEGylation on nanoparticle characteristics and biological interactions.

Introduction to this compound

This compound is a heterobifunctional crosslinker used to covalently attach a short, discrete polyethylene glycol (PEG) chain to nanoparticles and other substrates. It consists of a methoxy-capped tri-ethylene glycol spacer arm, which enhances hydrophilicity, and an N-hydroxysuccinimide (NHS) ester reactive group at the other end.

The primary role of this reagent in nanoparticle functionalization is to:

-

Act as a hydrophilic spacer: The PEG3 linker separates conjugated ligands from the nanoparticle surface, improving their accessibility and function.

-

Enhance biocompatibility: The PEG moiety helps to reduce non-specific protein adsorption (the formation of a protein corona), which can decrease recognition by the immune system and prolong circulation times.[1][2][3]

-

Improve colloidal stability: The hydrophilic PEG chains prevent nanoparticle aggregation in biological media.[4]

-

Provide a reactive handle: While the this compound itself is used to cap surface amines, variants with other terminal groups can be used to introduce specific functionalities for further conjugation.

Compared to longer PEG chains, the short PEG3 linker provides a minimal hydrodynamic size increase while still offering the benefits of hydrophilicity and spacing.

Chemical Properties and Reaction Mechanism

The key feature of this compound is the NHS ester group, which reacts efficiently and specifically with primary aliphatic amines (e.g., the side chain of lysine residues or amine-functionalized surfaces) to form a stable, covalent amide bond.

The reaction proceeds via nucleophilic acyl substitution. The primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate and the subsequent release of the N-hydroxysuccinimide leaving group, resulting in a stable amide linkage.

Key Reaction Parameters:

-

pH: The reaction is most efficient at a pH range of 7.2 to 8.5. Below pH 7, the amine is protonated and less nucleophilic. Above pH 9, the NHS ester becomes increasingly susceptible to hydrolysis, which competes with the desired amidation reaction.[5]

-

Buffers: Amine-free buffers such as phosphate-buffered saline (PBS) or borate buffer are essential to prevent the buffer from competing with the target amine groups on the nanoparticle surface.

-

Solvent: this compound is typically dissolved in a dry, water-miscible organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before being added to the aqueous nanoparticle suspension.

Experimental Protocols

This section provides detailed methodologies for the functionalization of amine-presenting nanoparticles with this compound, followed by purification and characterization.

Quantification of Surface Amine Groups (Pre-conjugation)

Before beginning the PEGylation reaction, it is crucial to quantify the number of available primary amine groups on the nanoparticle surface to determine the appropriate molar excess of the this compound.

Protocol: TNBS Assay for Amine Quantification

Trinitrobenzenesulfonic acid (TNBS) reacts with primary amines to produce a colored product that can be quantified spectrophotometrically.

-

Reagent Preparation:

-

Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.5.

-

TNBS Solution: 0.01% (w/v) TNBS in the reaction buffer.

-

Nanoparticle Suspension: Prepare a suspension of amine-functionalized nanoparticles at a known concentration (e.g., 0.5 mg/mL) in the reaction buffer.

-

-

Procedure:

-

To 500 µL of the nanoparticle suspension, add 250 µL of the 0.01% TNBS solution.

-

Prepare a reference standard in the same manner, using 500 µL of the reaction buffer instead of the nanoparticle suspension.

-

Incubate all samples at 37°C for 2 hours with gentle shaking.

-

Separate the nanoparticles from the solution by centrifugation (e.g., 35,000 x g for 30 minutes).

-

Measure the absorbance of the supernatant at 345 nm.

-

-

Calculation:

-

The reduction in absorbance in the nanoparticle sample supernatant compared to the reference standard corresponds to the amount of TNBS that has reacted with the surface amines.

-

The concentration of amine groups can be calculated using a standard curve generated with a primary amine of known concentration (e.g., glycine).

-

Protocol for Nanoparticle Functionalization

This protocol is a general guideline. Optimal conditions, such as molar excess and reaction time, may need to be determined empirically for each specific nanoparticle system.

-

Materials Required:

-

Amine-functionalized nanoparticles.

-

This compound (store at -20°C with desiccant).

-

Anhydrous DMSO or DMF.

-

Reaction Buffer: 0.1 M Phosphate Buffer with 0.15 M NaCl, pH 7.5 (or Borate Buffer, pH 8.5). Ensure it is amine-free.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.

-

Purification equipment (centrifugal filters or dialysis tubing).

-

-

Procedure:

-

Nanoparticle Preparation: Suspend the amine-functionalized nanoparticles in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Linker Preparation: Equilibrate the vial of this compound to room temperature before opening. Immediately before use, dissolve the required amount in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Do not store the reconstituted linker.

-

Conjugation Reaction: Add a calculated molar excess (typically 10 to 50-fold excess relative to surface amine groups) of the this compound stock solution to the stirring nanoparticle suspension. The final volume of DMSO should not exceed 10% of the total reaction volume.

-

Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice, with gentle stirring or rotation.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes to ensure any unreacted NHS ester is hydrolyzed or reacted.

-

Protocol for Purification

Purification is essential to remove unreacted this compound and the NHS byproduct.

-

Centrifugal Filtration:

-

Select a centrifugal filter unit with a molecular weight cut-off (MWCO) appropriate for retaining the nanoparticles while allowing small molecules to pass through (e.g., 30-100 kDa, depending on nanoparticle size).

-

Add the quenched reaction mixture to the filter unit and centrifuge according to the manufacturer's instructions.

-

Discard the flow-through. Resuspend the nanoparticle pellet in fresh reaction buffer.

-

Repeat the wash cycle 3-4 times to ensure complete removal of contaminants.

-

-

Dialysis:

-

Transfer the reaction mixture to a dialysis cassette with an appropriate MWCO.

-

Dialyze against the reaction buffer (or a suitable storage buffer) for 24-48 hours at 4°C, with at least 3-4 buffer changes.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. PEGylation-Driven Remodeling of the Protein Corona on PLGA Nanoparticles: Implications for Macrophage Recognition. | Semantic Scholar [semanticscholar.org]

- 3. Impact of protein coronas on nanoparticle interactions with tissues and targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PEGylation on mixed monolayer gold nanoparticles: Effect of grafting density, chain length, and surface curvature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

The Hydrophilic Nature of m-PEG3-NHS Ester: A Technical Guide for Researchers and Drug Development Professionals

In the landscape of bioconjugation and drug delivery, the precise control over the physicochemical properties of molecules is paramount. One such critical property is hydrophilicity, which significantly influences the solubility, stability, pharmacokinetics, and overall efficacy of therapeutic agents. The m-PEG3-NHS ester has emerged as a valuable tool for researchers seeking to modulate these characteristics. This in-depth technical guide explores the core principles of this compound's hydrophilicity, providing quantitative data, detailed experimental protocols, and visual workflows to empower scientists in their research and development endeavors.

Understanding the Hydrophilicity of this compound

The hydrophilicity of this compound is primarily attributed to its polyethylene glycol (PEG) component. The repeating ethylene glycol units (-CH2-CH2-O-) in the PEG chain readily form hydrogen bonds with water molecules, leading to increased aqueous solubility.[1][] The "m" in this compound signifies a methoxy group (-OCH3) capping one end of the PEG chain, which prevents uncontrolled polymerization and crosslinking. The "3" indicates the presence of three ethylene glycol units. The N-Hydroxysuccinimide (NHS) ester at the other end is a reactive group that specifically targets primary amines on biomolecules, such as the lysine residues on proteins, to form stable amide bonds.[3][4]

The incorporation of this short, discrete PEG chain imparts several key advantages:

-

Enhanced Solubility: The hydrophilic PEG spacer significantly increases the aqueous solubility of the molecule it is conjugated to. This is particularly beneficial when working with hydrophobic drugs or proteins that are prone to aggregation.[5]

-

Improved Biocompatibility: PEG is well-known for its biocompatibility and ability to reduce the immunogenicity of conjugated molecules.

-

Increased Stability: The hydration shell formed around the PEG chain can protect the conjugated biomolecule from enzymatic degradation, leading to a longer circulation half-life.

Quantitative Assessment of Hydrophilicity

Quantifying the hydrophilicity of a compound is crucial for predicting its behavior in biological systems. The partition coefficient (LogP) and aqueous solubility are two key parameters used for this assessment.

| Parameter | Value | Source |

| Calculated XLogP3 (m-PEG-NHS ester) | -1.0 | |

| Calculated LogP (N3-PEG3-C2-NHS ester) | 0.3438 |

Note: These values are for similar compounds and should be considered as estimations for this compound. Experimental determination is recommended for precise characterization.

Experimental Protocols for Determining Hydrophilicity

For researchers wishing to experimentally determine the hydrophilicity of this compound or its bioconjugates, the following protocols provide a detailed methodology.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

Objective: To determine the ratio of a compound's concentration in octanol versus water, providing a measure of its lipophilicity/hydrophilicity.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Vortex mixer

-

Separatory funnel

Procedure:

-

Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water in a separatory funnel. Shake vigorously for 10 minutes and then allow the phases to separate completely overnight. Collect each phase.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase (water or PBS).

-

Partitioning:

-

In a centrifuge tube, add a known volume of the pre-saturated n-octanol and an equal volume of the this compound stock solution.

-

Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and partitioning.

-

Centrifuge the mixture at a sufficient speed and duration to achieve complete phase separation.

-

-

Quantification:

-

Carefully collect an aliquot from both the upper (octanol) and lower (aqueous) phases.

-

Analyze the concentration of this compound in each aliquot using a validated HPLC method. A calibration curve should be prepared for accurate quantification.

-

-

Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value. P = [Concentration in Octanol] / [Concentration in Aqueous] LogP = log10(P)

Aqueous Solubility Determination by Shake-Flask Method

Objective: To determine the maximum concentration of a compound that can dissolve in an aqueous buffer at a specific temperature.

Materials:

-

This compound (solid)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Thermostated shaker or incubator

-

Centrifuge

-

HPLC system

-

0.22 µm syringe filters

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of PBS (pH 7.4) in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in a thermostated shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable solvent if necessary and determine the concentration of the dissolved this compound using a validated HPLC method with a calibration curve.

-

Result: The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Visualization of this compound in Bioconjugation Workflows

The hydrophilic properties of this compound are instrumental in the development of complex biotherapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Role in Antibody-Drug Conjugate (ADC) Synthesis

In ADC development, this compound acts as a hydrophilic linker, connecting a potent cytotoxic drug to a monoclonal antibody. This enhances the solubility and stability of the final ADC.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using this compound.

Application in PROTAC Development

In the synthesis of PROTACs, this compound can be used to link a target protein-binding ligand to an E3 ligase-binding ligand, with the PEG component improving the overall solubility and cell permeability of the PROTAC molecule.

Caption: General workflow for PROTAC synthesis incorporating this compound.

Conclusion

The hydrophilicity of this compound is a cornerstone of its utility in modern drug development and bioconjugation. By providing a discrete and hydrophilic spacer, it enables the enhancement of solubility, stability, and biocompatibility of complex biomolecules. The experimental protocols and workflows detailed in this guide offer a practical framework for researchers to harness the full potential of this compound in their pursuit of novel and effective therapeutics. Accurate characterization of its hydrophilic properties through the described methods will further empower rational design and optimization of next-generation bioconjugates.

References

Methodological & Application

Application Notes and Protocols: m-PEG3-NHS Ester Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.[1][2][3][4][5] The m-PEG3-NHS ester is an amine-reactive reagent used to covalently attach a short, hydrophilic 3-unit PEG spacer to proteins. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines, such as the ε-amino group of lysine residues and the N-terminus of polypeptides, to form stable amide bonds. This modification can enhance solubility, reduce immunogenicity, and increase the in vivo half-life of therapeutic proteins.

These application notes provide a detailed protocol for labeling proteins with this compound, including reaction optimization, purification of the conjugate, and methods for characterization.

Reaction Mechanism and Workflow

The fundamental reaction involves the nucleophilic attack of a primary amine from the protein on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).

Caption: Reaction mechanism of this compound with a protein's primary amine.

A typical experimental workflow for protein PEGylation involves preparation of the protein and PEG reagent, the conjugation reaction, and subsequent purification and analysis of the PEGylated product.

Caption: General experimental workflow for protein labeling with this compound.

Experimental Protocols

Materials and Reagents

-

This compound

-

Protein of interest

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer (0.1 M, pH 7.2-8.5). Crucially, avoid buffers containing primary amines like Tris, as they will compete with the labeling reaction.

-

Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine.

-

Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns).

Reagent Preparation

-

Protein Solution:

-

Prepare the protein solution in the chosen amine-free reaction buffer at a concentration of 1-10 mg/mL.

-

If the protein is in an incompatible buffer, perform a buffer exchange into the reaction buffer prior to labeling.

-

-

This compound Solution:

-

The this compound is moisture-sensitive and should be stored at -20°C with a desiccant.

-

Allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Immediately before use , dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.

-

Protein Labeling Protocol

-

Molar Ratio Calculation: Determine the desired molar excess of this compound to protein. A starting point is typically a 5:1 to 20:1 molar ratio of PEG reagent to protein. This ratio should be optimized for each specific protein to achieve the desired degree of labeling and to avoid potential protein aggregation.

-

Reaction:

-

Add the calculated volume of the 10 mM this compound solution to the protein solution while gently mixing.

-

The final volume of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.

-

Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.

-

-

Quenching (Optional):

-

To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

-

Incubate for an additional 15-30 minutes.

-

-

Purification:

-

Remove unreacted this compound and the NHS byproduct by dialysis against a suitable buffer (e.g., PBS) or by using a size-exclusion chromatography (desalting) column.

-

-

Storage:

-

Store the purified PEGylated protein under conditions optimal for the unmodified protein. For long-term storage, consider aliquoting and freezing at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Optimization and Characterization

Reaction Optimization

Several factors can influence the efficiency of the labeling reaction. The following table summarizes key parameters and their recommended ranges for optimization.

| Parameter | Recommended Range/Condition | Rationale & Notes |

| pH | 7.2 - 8.5 | At lower pH, primary amines are protonated and less reactive. At higher pH, hydrolysis of the NHS ester is accelerated. |

| Buffer | Amine-free (e.g., PBS, HEPES, Bicarbonate) | Buffers with primary amines (e.g., Tris, glycine) compete with the protein for reaction with the NHS ester. |

| Molar Ratio (PEG:Protein) | 5:1 to 20:1 (start) | This needs to be empirically determined. Higher ratios increase labeling but can also lead to protein aggregation. |

| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can favor the aminolysis reaction over hydrolysis of the NHS ester. |

| Temperature & Time | RT for 30-60 min or 4°C for 2-12 hours | Lower temperatures can be used to slow the reaction and potentially minimize side reactions. |

Characterization of PEGylated Protein

It is essential to characterize the final product to determine the degree of PEGylation and confirm the integrity of the protein.

| Characterization Method | Principle | Application |

| SDS-PAGE | Separation by molecular weight. | Provides a qualitative assessment of PEGylation, as the PEGylated protein will show an increase in apparent molecular weight. |

| UV-Vis Spectroscopy | Measures absorbance at 280 nm. | Can be used to determine the protein concentration. PEG itself does not typically absorb at this wavelength. |

| TNBS Assay | Trinitrobenzenesulfonic acid (TNBS) reacts with free primary amines to produce a colored product. | Indirectly quantifies the degree of PEGylation by measuring the reduction in free amines compared to the unlabeled protein. |

| Mass Spectrometry (LC-MS) | Measures the mass-to-charge ratio. | Provides an accurate mass of the PEGylated protein, allowing for the determination of the number of attached PEG molecules. |

| NMR Spectroscopy | Detects the signal from the repeating ethylene oxide units of PEG. | Can be used to quantitatively determine the degree of PEGylation. |

| Fluorescence Spectroscopy | Requires a fluorescently tagged PEG. | Quantifies PEGylation based on fluorescence intensity. |

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Low Labeling Efficiency | - pH is too low.- Presence of amine-containing buffers.- Hydrolyzed NHS ester reagent.- Low reagent concentration. | - Optimize pH to 7.2-8.5.- Perform buffer exchange to an amine-free buffer.- Use freshly prepared this compound solution.- Increase the molar excess of the PEG reagent or the protein concentration. |

| Protein Aggregation | - High degree of labeling.- Suboptimal buffer conditions for protein stability. | - Reduce the molar ratio of this compound to protein.- Perform small-scale pilot reactions with varying molar ratios.- Ensure the buffer conditions are optimal for the specific protein's stability. |

| High Background/Non-specific Binding | - Excess unreacted NHS ester not removed. | - Ensure thorough purification of the conjugate after the reaction.- Add a quenching agent (e.g., Tris or glycine) at the end of the incubation period. |

| NHS Ester Precipitation | - Reagent is not fully dissolved in the organic solvent.- Organic solvent volume exceeds 10% of the total reaction volume. | - Ensure the NHS ester is completely dissolved in anhydrous DMSO or DMF before adding to the aqueous protein solution.- Adhere to the recommended maximum volume of organic solvent. |

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A guide to maximizing the therapeutic potential of protein-polymer conjugates by rational design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for m-PEG3-NHS Ester Antibody Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, peptides, and antibodies. The covalent attachment of PEG chains can improve solubility, increase serum half-life, and reduce the immunogenicity of the conjugated molecule.[][2] m-PEG3-NHS ester is a short, discrete PEGylation reagent that contains a methoxy-terminated triethylene glycol spacer arm activated with an N-hydroxysuccinimide (NHS) ester. This amine-reactive functional group readily forms stable amide bonds with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group on the surface of antibodies.[3][4]

The short PEG3 linker is particularly useful when a modest increase in hydrophilicity is desired without a significant increase in hydrodynamic size. It can act as a flexible spacer arm in antibody-drug conjugates (ADCs), separating the antibody from a cytotoxic payload to overcome steric hindrance.[5] This document provides detailed protocols for the conjugation of this compound to antibodies, methods for characterization of the resulting conjugate, and an example of its application in the context of an antibody-drug conjugate targeting the HER2 signaling pathway.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

| Category | Item |

| PEGylation Reagent | This compound |

| Antibody | Antibody of interest (e.g., IgG) at a concentration of 1-10 mg/mL, free of amine-containing buffers (e.g., Tris, glycine) and stabilizers (e.g., BSA). |

| Solvent | Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) |

| Reaction Buffer | Phosphate Buffered Saline (PBS), 0.1 M, pH 7.2-7.4 or Borate Buffer, 50 mM, pH 8.5 |

| Quenching Buffer | Tris-HCl, 1 M, pH 7.4 or Glycine solution |

| Purification | Zeba™ Spin Desalting Columns (7K MWCO), or equivalent size-exclusion chromatography (SEC) column, or dialysis cassettes (10K MWCO). |

| Characterization | MALDI-TOF Mass Spectrometer, Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) system, UV-Vis Spectrophotometer. |

Experimental Protocols

Protocol 1: Antibody Preparation

It is critical to ensure the antibody is in an appropriate buffer for efficient conjugation. Amine-containing substances will compete with the antibody for reaction with the this compound.

-

Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), perform a buffer exchange into an amine-free buffer such as 0.1 M PBS, pH 7.2-7.4. This can be achieved using dialysis cassettes (10K MWCO) or desalting columns.

-

Concentration Determination: After buffer exchange, determine the antibody concentration using a UV-Vis spectrophotometer at 280 nm (A280). An extinction coefficient of 1.4 mL/(mg·cm) is typical for a human IgG, but it is recommended to use the specific extinction coefficient for the antibody of interest.

Protocol 2: this compound Conjugation to Antibody

This protocol describes the covalent attachment of this compound to primary amines on the antibody. The molar ratio of this compound to antibody is a critical parameter that should be optimized to achieve the desired degree of PEGylation.

-

Prepare this compound Stock Solution: The this compound is moisture-sensitive and should be warmed to room temperature before opening. Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester readily hydrolyzes.

-

Calculate Required Volume of this compound: Determine the volume of the this compound stock solution needed to achieve the desired molar excess. A starting point for optimization is a 20-fold molar excess of the PEG reagent to the antibody.

-

Conjugation Reaction:

-

Add the calculated volume of the this compound stock solution to the antibody solution. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to avoid antibody denaturation.

-

Gently mix the reaction solution by pipetting.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Quench Reaction: To stop the conjugation reaction, add a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

Protocol 3: Purification of the PEGylated Antibody

Purification is necessary to remove unreacted this compound and reaction byproducts.

-

Size-Exclusion Chromatography (SEC): The most common method for purifying the PEGylated antibody is SEC.

-

Use a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

-

Apply the quenched reaction mixture to the column and centrifuge according to the manufacturer's instructions.

-

Collect the eluate containing the purified PEGylated antibody.

-

-

Dialysis: Alternatively, the reaction mixture can be dialyzed against the desired storage buffer using a 10K MWCO dialysis cassette.

Characterization of the Antibody-PEG Conjugate

Determination of Degree of PEGylation by MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for determining the number of PEG molecules conjugated to each antibody.

-

Sample Preparation: Mix the purified antibody-PEG conjugate with a suitable MALDI matrix (e.g., sinapinic acid).

-

Data Acquisition: Acquire the mass spectrum of the unconjugated antibody and the PEGylated antibody.

-

Data Analysis: The mass of the PEGylated antibody will be a distribution of peaks, with each peak corresponding to the antibody conjugated with a different number of PEG molecules. The mass difference between consecutive peaks will correspond to the mass of a single m-PEG3 moiety. The average degree of PEGylation can be calculated from the weighted average of the peak intensities.

Analysis of Purity and Aggregation by SEC-HPLC

Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) is used to assess the purity of the conjugate and to detect the presence of aggregates.

-

Mobile Phase: Use a physiological buffer such as 0.1 M sodium phosphate, 0.15 M sodium chloride, pH 7.0.

-

Analysis: Inject the purified conjugate onto an appropriate SEC column. The chromatogram will show a main peak for the monomeric conjugate and may show smaller peaks at earlier retention times corresponding to aggregates.

Quantitative Data Summary

The degree of PEGylation can be controlled by varying the molar ratio of this compound to the antibody. The following table provides an example of expected outcomes.

| Molar Ratio (m-PEG3-NHS : Antibody) | Expected Average Degree of PEGylation (PEG molecules/antibody) |

| 5:1 | 1 - 2 |

| 10:1 | 2 - 4 |

| 20:1 | 4 - 6 |

| 40:1 | 6 - 8 |

Note: These are approximate values and should be optimized for each specific antibody and reaction conditions.

Application Example: m-PEG3 as a Linker in an Antibody-Drug Conjugate (ADC)

This compound can be used as a component of a linker to attach a cytotoxic drug to an antibody, forming an ADC. For example, in the treatment of HER2-positive breast cancer, an anti-HER2 antibody can be conjugated to a potent anti-cancer drug. The m-PEG3 linker provides a hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the ADC.

HER2 Signaling Pathway and ADC Mechanism of Action

The human epidermal growth factor receptor 2 (HER2) is a receptor tyrosine kinase that, when overexpressed in breast cancer, promotes cell proliferation and survival by activating downstream signaling pathways such as the PI3K/AKT and MAPK pathways, which ultimately inhibit apoptosis.

An anti-HER2 ADC binds to the HER2 receptor on the surface of a cancer cell. The ADC-receptor complex is then internalized, and the cytotoxic drug is released inside the cell, leading to apoptosis and cell death.

Visualizations

Caption: Experimental workflow for antibody conjugation with this compound.

Caption: Reaction between an antibody's primary amine and this compound.

Caption: Anti-HER2 ADC mechanism of action in the HER2 signaling pathway.

References

Application Notes and Protocols for m-PEG3-NHS Ester: Buffer Recommendations and pH Optimization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the effective use of m-PEG3-NHS ester in bioconjugation, with a focus on optimizing reaction conditions, particularly buffer composition and pH. The provided protocols and data will enable researchers to achieve efficient and reproducible labeling of proteins and other amine-containing biomolecules for applications in drug development, diagnostics, and fundamental research.

Introduction to this compound

This compound is a hydrophilic crosslinker containing a methoxy-triethylene glycol (m-PEG3) moiety and an N-hydroxysuccinimide (NHS) ester reactive group.[1][2] The NHS ester reacts specifically with primary amines (-NH2) on biomolecules, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[3][4] The m-PEG3 spacer is a short, discrete polyethylene glycol chain that imparts increased hydrophilicity to the modified molecule, which can improve solubility, reduce aggregation, and decrease immunogenicity.[5] This makes this compound a valuable tool for a wide range of applications, including the development of antibody-drug conjugates (ADCs), PEGylation of therapeutic proteins, and the preparation of bioconjugates for diagnostic assays.

The Critical Role of pH in this compound Conjugation

The efficiency of the reaction between the this compound and a primary amine is highly dependent on the pH of the reaction buffer. Two competing reactions govern the outcome of the conjugation: aminolysis (the desired reaction with the amine) and hydrolysis (the reaction with water).

-

Aminolysis: The nucleophilic attack of the unprotonated primary amine on the NHS ester is the desired reaction that leads to the formation of a stable amide bond. The concentration of the reactive, deprotonated amine increases with pH.

-

Hydrolysis: The NHS ester is susceptible to hydrolysis, a reaction with water that renders it inactive. The rate of hydrolysis increases significantly with increasing pH.

Therefore, the optimal pH for conjugation is a compromise that maximizes the rate of aminolysis while minimizing the rate of hydrolysis.

Buffer Recommendations

The choice of buffer is critical for a successful conjugation reaction. The ideal buffer should be free of primary amines, which would otherwise compete with the target molecule for reaction with the NHS ester.

Recommended Buffers:

-

Phosphate-Buffered Saline (PBS): A commonly used buffer that provides a physiological pH environment.

-

Sodium Bicarbonate Buffer: Often used at a concentration of 0.1 M, providing a slightly alkaline pH optimal for the reaction.

-

Sodium Phosphate Buffer: A versatile buffer that can be prepared at various pH values.

-

Borate Buffer: Another suitable amine-free buffer option.

Buffers to Avoid:

-

Tris (tris(hydroxymethyl)aminomethane) Buffer: Contains primary amines and will directly compete with the target molecule.

-

Glycine Buffer: Also contains a primary amine and should be avoided in the conjugation step.

Quantitative Data on Reaction Parameters

The following tables summarize key quantitative data to guide the optimization of your this compound conjugation reactions.

Table 1: Half-life of NHS Esters at Various pH Values and Temperatures

This table illustrates the stability of the NHS ester group at different pH values. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life of the reactive ester.

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | 4-5 hours |

| 8.0 | 25 | ~1 hour |

| 8.5 | 25 | ~20 minutes |

| 8.6 | 4 | 10 minutes |

| 9.0 | 25 | ~10 minutes |

Data compiled from multiple sources for general NHS esters.

Table 2: Amidation vs. Hydrolysis of a PEG-NHS Ester

This table provides a comparison of the reaction kinetics for the desired amidation reaction versus the competing hydrolysis reaction at different pH values for a porphyrin-NHS ester with a PEG amine. While not specific to this compound and a protein, it demonstrates the general principle that the rate of amidation increases more significantly with pH than the rate of hydrolysis, leading to a higher yield at the optimal pH.

| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) | Estimated Amide Yield |

| 8.0 | 80 | 210 | 80-85% |

| 8.5 | 20 | 180 | 80-85% |

| 9.0 | 10 | 125 | 80-85% |

Data from a study on a porphyrin-NHS ester.

Experimental Protocols

The following are generalized protocols for the conjugation of this compound to a protein, such as an antibody. It is highly recommended to perform small-scale trial reactions to determine the optimal conditions for each specific application.

Protocol 1: General Protein PEGylation with this compound

Materials:

-

Protein of interest (e.g., antibody) in an amine-free buffer

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate buffer, pH 8.0-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Desalting column or dialysis equipment for purification

Procedure:

-

Prepare the Protein Solution:

-

Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.

-

-

Prepare the this compound Solution:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically.

-

Gently mix the reaction. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove the excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

-

Protocol 2: Trial Labeling of an Antibody with this compound

This protocol is designed to determine the optimal molar ratio of this compound to antibody for a desired degree of labeling.

Procedure:

-

Set up a series of parallel reactions with varying molar ratios of this compound to antibody (e.g., 3:1, 9:1, 15:1).

-

Follow the general protein PEGylation protocol for each reaction.

-

After purification, determine the degree of labeling (DOL) for each reaction. The DOL can be assessed by various methods, including MALDI-TOF mass spectrometry, which measures the mass increase of the antibody, or by using a tagged this compound (e.g., with a fluorescent dye) and measuring the absorbance.

Visualization of Key Concepts

Reaction Mechanism of this compound with a Primary Amine

Caption: Reaction of this compound with a primary amine on a protein.

Experimental Workflow for Protein PEGylation

Caption: General workflow for protein conjugation with this compound.

Competing Reactions in NHS Ester Chemistry

Caption: Competing aminolysis and hydrolysis reactions of this compound.

Application in Signaling Pathway Research: Modulating Receptor Function

While specific examples of this compound in signaling pathway literature are not abundant, its utility can be extrapolated from the broader use of PEGylation to modify signaling proteins. For instance, PEGylation of growth factors or their receptors can be used to study the effects of steric hindrance on ligand-receptor interactions and downstream signaling.

Conceptual Application: Studying Growth Factor Receptor Signaling

PEGylation of a growth factor with this compound can be used to investigate the role of receptor dimerization in signal transduction. The attached PEG chains can sterically hinder the formation of receptor dimers, allowing researchers to probe the necessity of dimerization for the activation of downstream signaling cascades, such as the MAPK pathway.

Hypothetical Workflow for Studying PEGylated Growth Factor Effects on MAPK Signaling

Caption: Workflow for studying the effect of growth factor PEGylation on MAPK signaling.

By following these guidelines and protocols, researchers can effectively utilize this compound for their bioconjugation needs, leading to the successful development of novel therapeutics, diagnostics, and research tools.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, 876746-59-7 | BroadPharm [broadpharm.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 5. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for m-PEG3-NHS Ester in Protein Crosslinking

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using m-PEG3-NHS ester for the crosslinking of proteins. This reagent is a valuable tool for researchers seeking to improve the therapeutic properties of proteins, develop antibody-drug conjugates (ADCs), and functionalize nanoparticles for targeted drug delivery.

Introduction to this compound

This compound is a mono-functional polyethylene glycol (PEG) reagent with a methoxy-capped triethylene glycol spacer arm and a terminal N-hydroxysuccinimide (NHS) ester. The NHS ester group reacts specifically and efficiently with primary amines (-NH2) on proteins, such as the side chain of lysine residues or the N-terminus of polypeptides, to form stable amide bonds.[1][2] The incorporation of the short, hydrophilic PEG spacer enhances the solubility, stability, and biocompatibility of the modified protein.[1][3] This can lead to improved pharmacokinetic profiles and reduced immunogenicity of therapeutic proteins.[1]

Key Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C14H23NO8 | |

| Molecular Weight | 333.34 g/mol | |

| Purity | > 90% | |

| Solubility | Soluble in organic solvents like DMSO and DMF | |

| Reactive Group | N-Hydroxysuccinimide (NHS) ester | |

| Target Functional Group | Primary amines (-NH2) | |

| Storage | Store at -20°C, desiccated |

Applications in Protein Crosslinking

The unique properties of this compound make it suitable for a variety of applications in research and drug development:

-

Improving Protein Stability and Solubility: PEGylation can protect proteins from proteolytic degradation and reduce aggregation, thereby increasing their shelf-life and in vivo stability.

-

Reducing Immunogenicity: The hydrophilic PEG chain can shield antigenic epitopes on the protein surface, leading to a reduced immune response.

-

Antibody-Drug Conjugate (ADC) Development: this compound can be used as a linker to conjugate cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.

-

Nanoparticle Functionalization: The PEG spacer can be used to attach proteins or other targeting ligands to the surface of nanoparticles, improving their biocompatibility and circulation time for drug delivery applications.

Experimental Protocols

General Protocol for Protein PEGylation with this compound

This protocol provides a general procedure for the conjugation of this compound to a protein containing primary amines. Optimization of the molar ratio of the PEG reagent to the protein may be required to achieve the desired degree of labeling.

Materials:

-

Protein of interest

-

This compound

-

Reaction Buffer: Amine-free buffer, e.g., 0.1 M phosphate buffer, pH 7.2-8.5

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0

-

Desalting columns or dialysis cassettes for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

This compound Stock Solution Preparation: Immediately before use, equilibrate the vial of this compound to room temperature. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Quenching the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Purification of the PEGylated Protein: Remove unreacted this compound and byproducts by buffer exchange using a desalting column or dialysis against a suitable storage buffer.

Typical Reaction Parameters for Protein PEGylation:

| Parameter | Recommended Range/Value |

| Protein Concentration | 1 - 10 mg/mL |

| This compound:Protein Molar Ratio | 5:1 to 20:1 |

| Reaction pH | 7.2 - 8.5 |

| Reaction Temperature | 4°C or Room Temperature |

| Reaction Time | 30 minutes - 2 hours |

| Quenching Agent | Tris or Glycine |

Characterization of PEGylated Proteins

The successful conjugation and the degree of PEGylation can be determined using various analytical techniques:

-

SDS-PAGE: A shift in the molecular weight of the protein bands indicates successful PEGylation.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of PEG chains attached.

-

HPLC (Size-Exclusion or Reverse-Phase): Can be used to separate and quantify the different PEGylated species.

-

UV-Vis Spectroscopy: Can be used to determine protein concentration after conjugation.

Example Data: Characterization of a PEGylated Antibody

| Analytical Method | Unmodified Antibody | PEGylated Antibody |

| Apparent MW (SDS-PAGE) | 150 kDa | 155-160 kDa |

| Molecular Weight (MALDI-TOF) | 148,520 Da | 150,185 Da (avg.) |

| Degree of Labeling (calculated from MS) | 0 | ~5 PEGs/antibody |

| Purity (SEC-HPLC) | >98% | >95% |

Visualizing Workflows with Graphviz

General Workflow for Protein PEGylation

Caption: General workflow for protein PEGylation with this compound.

Workflow for Antibody-Drug Conjugate (ADC) Development

Caption: Workflow for developing an Antibody-Drug Conjugate (ADC).

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Conjugation Efficiency | - pH of reaction buffer is too low- Hydrolysis of this compound- Low protein or reagent concentration | - Ensure reaction buffer pH is between 7.2 and 8.5- Prepare this compound stock solution immediately before use- Increase the molar excess of the PEG reagent or concentrate the protein |